2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound characterized by the presence of a trifluoromethyl group, a triazole ring, and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethyl sulfone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle the specific reaction conditions required for each step. The process would involve careful control of temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate .
Reduction: : The triazole ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: : Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: : Nucleophiles like amines or alkoxides, in the presence of a base.
Major Products Formed
Oxidation: : 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propanone.
Reduction: : 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propane.
Substitution: : Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Medicine: : Its derivatives may have potential therapeutic applications, especially in the design of new drugs targeting various diseases.
Industry: : It can be used in the production of materials with specific properties, such as enhanced chemical resistance or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific derivative of the compound.
Comparison with Similar Compounds
This compound is unique due to its combination of a trifluoromethyl group, a triazole ring, and a secondary alcohol group. Similar compounds include:
Trifluoromethylpyridine: : Contains a trifluoromethyl group but lacks the triazole ring.
Triazole derivatives: : May lack the trifluoromethyl group or the secondary alcohol group.
Secondary alcohols: : Do not contain the trifluoromethyl group or the triazole ring.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-11(2,19)10-7-18(17-16-10)9-5-3-4-8(6-9)12(13,14)15/h3-7,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAUPCDEFABFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.